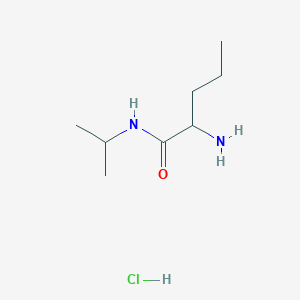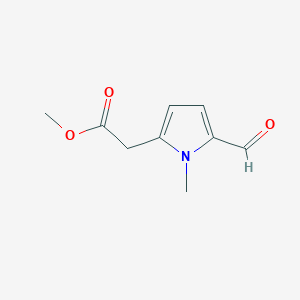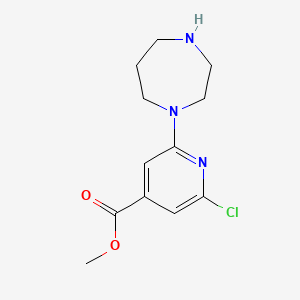
N1-Isopropylnorvalinamide hydrochloride
Vue d'ensemble
Description
N1-Isopropylnorvalinamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O and its molecular weight is 194.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Biomedical Applications
N1-Isopropylnorvalinamide hydrochloride is closely related to Poly(N-isopropylacrylamide) (PNIPAM) based hydrogels, which are widely studied for their distinct thermo-responsive properties. These materials are used in diverse biomedical applications such as drug delivery, tissue regeneration, and the creation of artificial muscles. The unique properties of these hydrogels, including their responsiveness to temperature changes, make them suitable for smart actuators, photonic crystals, and smart windows. Advanced functional PNIPAM-based smart hydrogels are highlighted for their potential in novel biomedical applications due to their ability to alter physical and chemical properties autonomously when exposed to external stimuli (Tang et al., 2021).
2. Drug Delivery Systems
Thermosensitive hydrogels like those derived from PNIPAM are being explored for their rapid response rates, critical in applications such as artificial organs, actuators, and on-off switches. PNIPAM hydrogels display a sharp volume change around a critical temperature, which is instrumental in creating responsive drug delivery systems. Strategies to enhance the kinetics of these hydrogels are being investigated to improve their efficiency and performance in various medical and technological applications (Zhang et al., 2008).
3. Sensing and Imaging Applications
The research also highlights the potential of PNIPAM-based materials in sensing and imaging applications. These materials, due to their stimuli-responsive nature, are being studied for sensing small molecules, macromolecules, and biomolecules. Hydrogel/microgel-based photonic materials are particularly noted for their optical properties that vary depending on the presence and concentration of various analytes (Li et al., 2015).
4. Novel Therapeutic Applications
Furthermore, PNIPAM-based thermosensitive hydrogels are being developed for enhanced biomedical applications. By incorporating functional components, such as inorganic nanoparticles or other polymer blocks, these composite hydrogels aim to overcome inherent drawbacks like low mechanical strength, limited drug loading capacity, and low biodegradability. This approach opens up new possibilities in drug delivery, tissue engineering, and wound dressing by introducing multi-stimuli responsibility and higher biocompatibility (Xu et al., 2020).
Propriétés
IUPAC Name |
2-amino-N-propan-2-ylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-4-5-7(9)8(11)10-6(2)3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNPXNOYJQUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)
![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)




![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)



